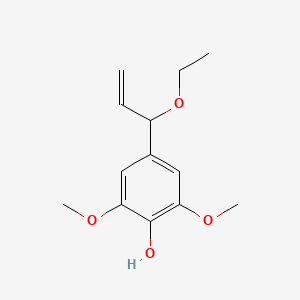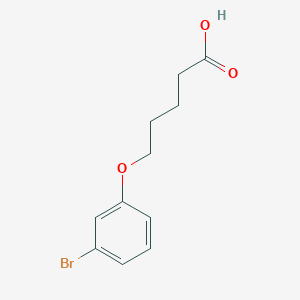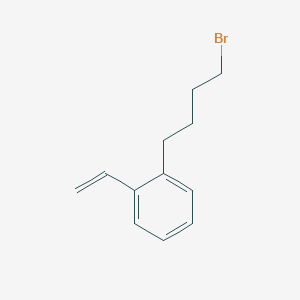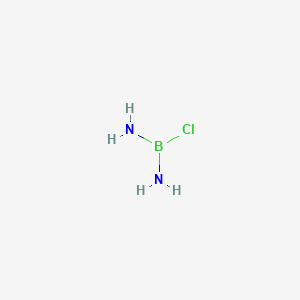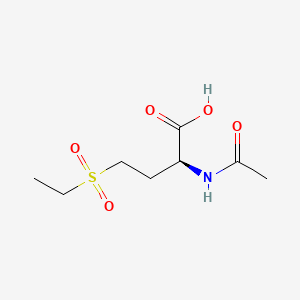
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and an ethylsulfonyl group attached to the butanoic acid backbone, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives, acetylamino compounds, and ethylsulfonyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-(acetylamino)-2-ethyl-: This compound has a similar structure but lacks the ethylsulfonyl group.
Butanoic acid, 2-(acetylamino)-3-methyl-: Another similar compound with a methyl group instead of the ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This uniqueness is reflected in its specific applications and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
81216-36-6 |
|---|---|
Molekularformel |
C8H15NO5S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-3-15(13,14)5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
ISCCCZWFYWTSFR-ZETCQYMHSA-N |
Isomerische SMILES |
CCS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCS(=O)(=O)CCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



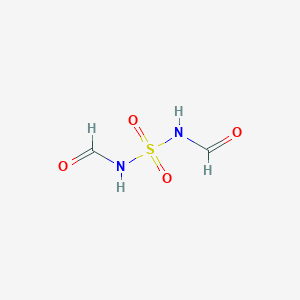

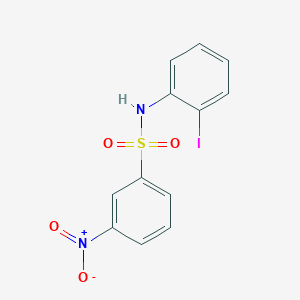

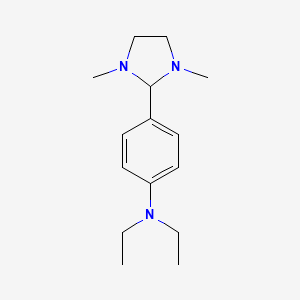
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
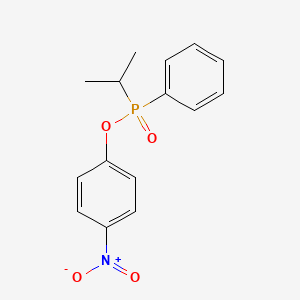
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
